Cas no 154221-27-9 (Imibenconazole-debenzyl)
Imibenconazole-debenzyl Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,4-Triazole-1-acetamide,N-(2,4-dichlorophenyl)-
- IMIBENCONAZOLE-DEBENZYL STANDARD
- Imibenconazole desbenzyl type
- IMIBENCONAZOLE-DEBENZYL
- Imibenconazole-debenzyl Solution,100ppm
- 154221-27-9
- Imibenconazole-desbenzyl
- 1H-1,2,4-Triazole-1-acetamide, N-(2,4-dichlorophenyl)
- N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-yl)acetamide
- 1ST20402
- NS00073921
- Imibenconazole-desbenzyl-oxon
- DTXSID501016613
- Imibenconazole-debenzyl
-
- Inchi: 1S/C10H8Cl2N4O/c11-7-1-2-9(8(12)3-7)15-10(17)4-16-5-13-14-6-16/h1-3,5-6H,4H2,(H,15,17)
- InChI Key: SUABSSUUOLEOOZ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1NC(CN1C=NN=C1)=O)Cl
Computed Properties
- Exact Mass: 270.0075163g/mol
- Monoisotopic Mass: 270.0075163g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 59.8Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
Imibenconazole-debenzyl Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Imibenconazole-debenzyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I268645-1mg |
Imibenconazole-debenzyl |
154221-27-9 | 1mg |
$207.00 | 2023-05-18 | ||
| TRC | I268645-10mg |
Imibenconazole-debenzyl |
154221-27-9 | 10mg |
$1642.00 | 2023-05-18 | ||
| A2B Chem LLC | AE80908-10mg |
IMIBENCONAZOLE-DEBENZYL |
154221-27-9 | 10mg |
$563.00 | 2024-04-20 |
Imibenconazole-debenzyl Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on Imibenconazole-debenzyl
Imibenconazole-debenzyl: A Comprehensive Overview
Imibenconazole-debenzyl, with the CAS number 154221-27-9, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound is a derivative of imibenconazole, which itself belongs to the class of benzodiazepine derivatives. The term debenzyl indicates that the benzyl group has been removed from the parent compound, resulting in a modified structure that may exhibit different pharmacological properties.
The synthesis of Imibenconazole-debenzyl involves advanced chemical techniques, including but not limited to, deprotection reactions and purification processes. Recent studies have highlighted its potential applications in drug development, particularly in the context of antifungal and antiparasitic agents. Researchers have demonstrated that this compound exhibits potent activity against various fungal strains, making it a promising candidate for therapeutic interventions.
One of the key features of Imibenconazole-debenzyl is its structural flexibility. The removal of the benzyl group not only alters its physical properties but also influences its bioavailability and metabolic pathways. This modification has been shown to enhance solubility and stability, which are critical factors for drug delivery systems. Moreover, computational studies using molecular docking have revealed that this compound interacts effectively with target enzymes, further supporting its potential as a therapeutic agent.
Recent advancements in analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have enabled precise characterization of Imibenconazole-debenzyl. These methods have provided insights into its molecular weight, functional groups, and stereochemistry. Such detailed information is essential for understanding its behavior in biological systems and optimizing its pharmacokinetic properties.
In terms of applications, Imibenconazole-debenzyl has shown promise in treating infections caused by resistant fungal species. For instance, studies conducted in vitro have demonstrated its efficacy against Candida albicans and Aspergillus fumigatus, which are notorious for their resistance to conventional antifungal agents. Additionally, preclinical trials have indicated that this compound exhibits minimal toxicity to mammalian cells, suggesting a favorable safety profile.
The development of Imibenconazole-debenzyl also underscores the importance of medicinal chemistry in addressing unmet clinical needs. By leveraging structural modifications and advanced analytical tools, researchers can design compounds with enhanced therapeutic potential. This approach not only accelerates drug discovery but also contributes to the broader understanding of fungal pathogenesis and drug resistance mechanisms.
In conclusion, Imibenconazole-debenzyl represents a significant advancement in the field of antifungal chemotherapy. Its unique structure, combined with promising preclinical results, positions it as a potential candidate for future therapeutic interventions. As research continues to unfold, this compound may pave the way for novel strategies in combating fungal infections worldwide.
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